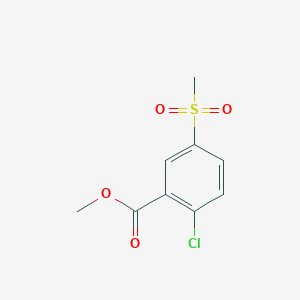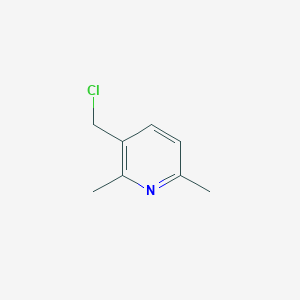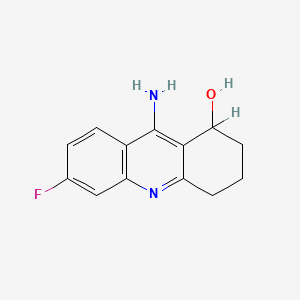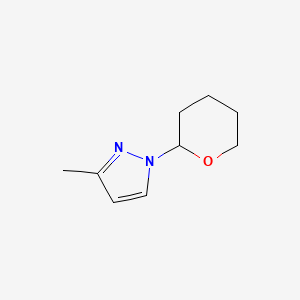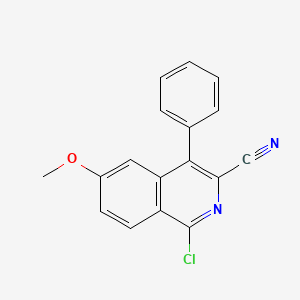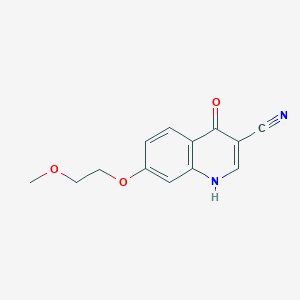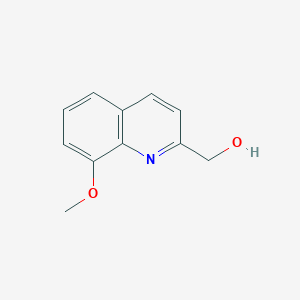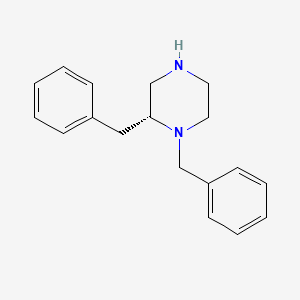
(2R)-1,2-dibenzylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,2-dibenzylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, making it an enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,2-dibenzylpiperazine typically involves the reaction of benzylamine with piperazine under specific conditions. One common method is the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,2-dibenzylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.
Reduction: Reduced forms like dibenzylamines.
Substitution: Substituted piperazines with various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1,2-dibenzylpiperazine is used as a chiral building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of new drugs and therapeutic agents.
Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-1,2-dibenzylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-1,2-dibenzylpiperazine: The enantiomer of (2R)-1,2-dibenzylpiperazine with a different spatial arrangement of substituents.
1,4-dibenzylpiperazine: A structural isomer with benzyl groups at different positions on the piperazine ring.
N-benzylpiperazine: A related compound with only one benzyl group attached to the piperazine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other isomers. This uniqueness makes it valuable in research and development for targeted applications.
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2R)-1,2-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1 |
InChI Key |
NUGGDPZUASKXAU-GOSISDBHSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



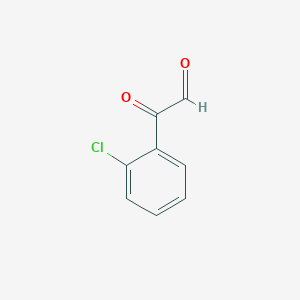
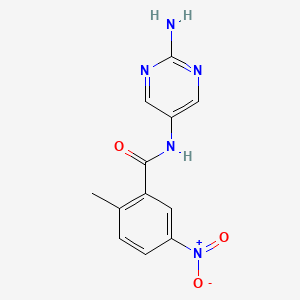
![4-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8779847.png)
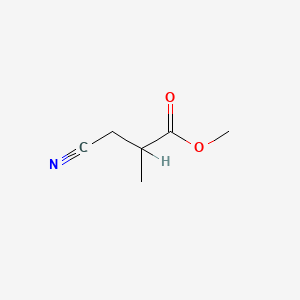
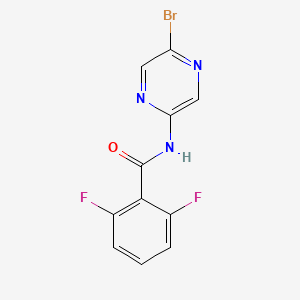
![tert-butyl 4-hydroxy-2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8779879.png)
